6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant like calcium chloride in solvents such as toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, often using reagents like sodium hydride or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival . This inhibition can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar compounds to 6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one include other thienopyrimidine derivatives such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are being studied for their potential as kinase inhibitors. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-14-8-10-17(11-9-14)19-15(2)27-21-20(19)22(26)24(13-23-21)12-18(25)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYZJEIGTIRPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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